Benzyldimethyltetradecylammonium

Übersicht

Beschreibung

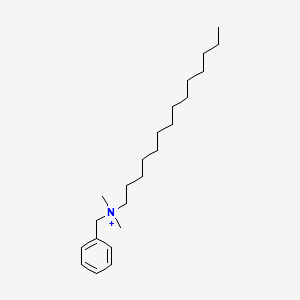

Benzyldimethyltetradecylammonium is a quaternary ammonium compound with the molecular formula C23H42N. It is commonly used as a cationic surfactant and phase transfer catalyst. This compound is known for its antimicrobial properties and is widely used in various industrial and research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzyldimethyltetradecylammonium can be synthesized through a two-step process. The first step involves the synthesis of tetradecyldimethylamine, which is then reacted with benzyl chloride to form this compound chloride . The reaction typically occurs under basic conditions, using a solvent such as ethanol or water.

Industrial Production Methods: In industrial settings, the production of this compound often involves the direct reaction of tetradecyldimethylamine with benzyl chloride. This method simplifies the process and is more cost-effective for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Benzyldimethyltetradecylammonium undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Oxidation and Reduction Reactions: While less common, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reaction typically occurs in polar solvents such as water or ethanol.

Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium compounds .

Wissenschaftliche Forschungsanwendungen

Benzyldimethyltetradecylammonium has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of benzyldimethyltetradecylammonium primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This antimicrobial action is due to the cationic nature of the compound, which allows it to interact with the negatively charged components of the cell membrane .

Vergleich Mit ähnlichen Verbindungen

Benzyldimethyltetradecylammonium can be compared with other quaternary ammonium compounds such as:

- Benzyldimethyldodecylammonium chloride

- Benzyldimethylhexadecylammonium chloride

- Tetradecyldimethylbenzylammonium chloride

Uniqueness: this compound is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent .

Biologische Aktivität

Benzyldimethyltetradecylammonium (BDTAC), a quaternary ammonium compound (QAC), is recognized for its diverse biological activities, particularly its antimicrobial properties and effects on cellular mechanisms. This article delves into the biological activity of BDTAC, supported by data tables, research findings, and case studies.

Overview of this compound

Chemical Properties:

- Molecular Formula: C23H42ClN

- Molecular Weight: 368.05 g/mol

- CAS Number: 139-08-2

- Form: Solid

- Storage Conditions: Stable at -20°C for powder; in solvent, stable at -80°C for 6 months.

BDTAC is a cationic surfactant that exhibits a range of biological activities, primarily due to its ability to disrupt microbial cell membranes and interact with various cellular components.

Antimicrobial Activity

BDTAC has been extensively studied for its antimicrobial properties against bacteria and fungi. It operates by disrupting the integrity of microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of BDTAC

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 mg/L | |

| Staphylococcus aureus | 1.0 mg/L | |

| Candida albicans | 0.8 mg/L |

Cellular Interactions and Toxicity

Research indicates that BDTAC can influence various cellular pathways, particularly those related to lipid metabolism and receptor interactions. It has been shown to affect nuclear receptors involved in lipid homeostasis.

Table 2: Interaction with Nuclear Receptors

| Receptor Type | Interaction Type | Reference |

|---|---|---|

| Androgen Receptor (AR) | Partial Agonist | |

| Estrogen Receptor α (ERα) | Antagonist | |

| Liver X Receptor (LXR) | Partial Agonist |

Case Studies

- Antimicrobial Coatings : A study evaluated the effectiveness of BDTAC in antimicrobial catheter coatings. The results indicated significant reductions in biofilm formation and bacterial colonization on catheter surfaces when treated with BDTAC, demonstrating its potential in clinical applications to prevent infections .

- Environmental Impact : Research on the environmental toxicity of BDTAC revealed that it exhibits low sediment toxicity in aquatic organisms such as Chironomus tentans, with adverse effects expected at concentrations exceeding 100 mg/kg dry weight . This suggests that while BDTAC is effective as an antimicrobial agent, its environmental persistence and effects need careful consideration.

Eigenschaften

IUPAC Name |

benzyl-dimethyl-tetradecylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42N/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23/h15-17,19-20H,4-14,18,21-22H2,1-3H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBGYVXHFTYOBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16287-71-1 (Parent), Array | |

| Record name | Benzyldimethyl(tetradecyl)ammonium chloroiodoiodate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005285676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zephiramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016287711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3048360 | |

| Record name | Benzyldimethyltetradecylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5285-67-6, 16287-71-1 | |

| Record name | Benzyldimethyl(tetradecyl)ammonium chloroiodoiodate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005285676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zephiramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016287711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myristalkonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzyldimethyltetradecylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldimethyl(tetradecyl)ammonium chloroiodoiodate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTALKONIUM ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5M8YK41GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.